molecular formula C11H9NO4S B1316362 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid CAS No. 134439-96-6

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1316362
CAS No.: 134439-96-6
M. Wt: 251.26 g/mol
InChI Key: VQNLMKHSUAPNMD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a phenylsulfonyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group at the third position. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Biochemical Analysis

Biochemical Properties

1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid via lithiation . Additionally, it can react with nitrogen nucleophiles to form sulfonamide derivatives . These interactions highlight the compound’s utility in modifying and directing biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The phenylsulfonyl group can act as a blocking and directing group, facilitating the formation of new chemical bonds and influencing enzyme activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in gene expression and cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux and metabolite levels by acting as a substrate or inhibitor of specific enzymes. For example, it can participate in the synthesis of boronic acid derivatives, which are important intermediates in organic synthesis . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-pyrrole-3-carboxylic acid typically involves the lithiation of 1-(phenylsulfonyl)pyrrole, followed by subsequent reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-(phenylsulfonyl)pyrrole-2-boronic acid. These intermediates are then subjected to further reactions under controlled conditions to yield the final product .

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNLMKHSUAPNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569113
Record name 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134439-96-6
Record name 1-(Benzenesulfonyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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